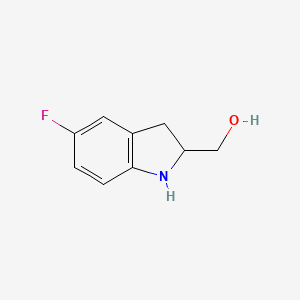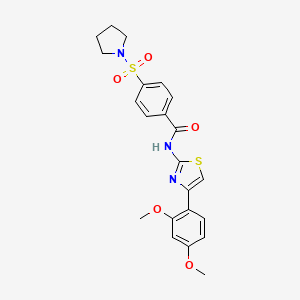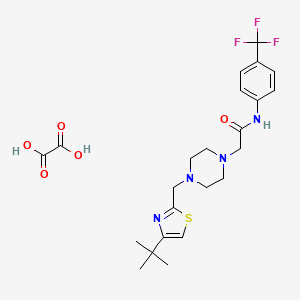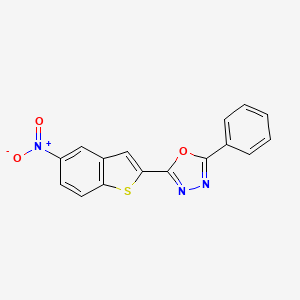![molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4](/img/structure/B2828430.png)
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a pyridine ring
Aplicaciones Científicas De Investigación
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Its properties can be utilized in developing new pesticides or herbicides with improved efficacy and environmental profiles.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Target of Action
The primary targets of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine are class IIa HDAC enzymes . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting the activity of class IIa HDAC enzymes . This inhibition results in an increase in the acetylation of histone proteins, leading to the relaxation of chromatin and enhanced gene transcription . The trifluoromethyloxadiazolyl (TFMO) moiety in the compound serves as a non-chelating Zinc-binding group (ZBG), contributing to its inhibitory activity .
Biochemical Pathways
The inhibition of class IIa HDAC enzymes affects various biochemical pathways. One significant downstream effect is the upregulation of p21, a cyclin-dependent kinase inhibitor . This upregulation leads to cell cycle arrest and promotes caspase-induced apoptosis .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorine-containing moieties can affect the electronic properties, solubility, conformations, and lipophilicity of a compound .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of p21, leading to cell cycle arrest, and the promotion of caspase-induced apoptosis . In terms of its anticancer effects, the compound has shown promising results against head-neck cancer cell line Cal27, especially when HDAC4 is overexpressed .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-(trifluoromethyl)pyridine with a suitable nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions has been reported for the synthesis of similar compounds, which could be adapted for industrial production .
Análisis De Reacciones Químicas
Types of Reactions
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and pyridine moieties but lacks the oxadiazole ring.
5-(Trifluoromethyl)-1,2,4-oxadiazole: This compound contains the trifluoromethyl and oxadiazole groups but does not have the pyridine ring.
Uniqueness
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above .
Propiedades
IUPAC Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECTUWRALMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2828349.png)


![3-bromo-N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2828353.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)


![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2828361.png)
![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)

![N-(2,5-Dimethoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine;hydrochloride](/img/structure/B2828364.png)


![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)
